3-(3-Fluorophenyl)thian-3-ol
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Overview
Description
3-(3-Fluorophenyl)thian-3-ol is a chemical compound with the molecular formula C11H13FOS It is characterized by the presence of a fluorophenyl group attached to a thian-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)thian-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)thian-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-(3-Fluorophenyl)thian-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenethyl alcohol: A compound with a similar fluorophenyl group but different functional groups.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another compound with a fluorophenyl group, used in different applications.
Uniqueness
Its combination of a fluorophenyl group with a thian-3-ol moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H13FOS |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-(3-fluorophenyl)thian-3-ol |
InChI |
InChI=1S/C11H13FOS/c12-10-4-1-3-9(7-10)11(13)5-2-6-14-8-11/h1,3-4,7,13H,2,5-6,8H2 |
InChI Key |
YAAFYSISCQAPEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
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